(5-Amino-3'-fluoro-biphenyl-2-yloxy)-acetic acid tert-butyl ester
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Overview
Description
(5-Amino-3’-fluoro-biphenyl-2-yloxy)-acetic acid tert-butyl ester is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-3’-fluoro-biphenyl-2-yloxy)-acetic acid tert-butyl ester typically involves multiple steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through Suzuki coupling reactions between a halogenated biphenyl and a boronic acid derivative.
Introduction of Functional Groups: The amino and fluoro groups can be introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
Esterification: The acetic acid moiety can be esterified using tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, biphenyl derivatives are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action for (5-Amino-3’-fluoro-biphenyl-2-yloxy)-acetic acid tert-butyl ester would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. Molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2-yloxy-acetic acid derivatives: These compounds share a similar core structure but may have different substituents.
Fluoro-biphenyl derivatives: Compounds with similar fluorine substitution patterns.
Amino-biphenyl derivatives: Compounds with amino groups on the biphenyl core.
Uniqueness
(5-Amino-3’-fluoro-biphenyl-2-yloxy)-acetic acid tert-butyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other biphenyl derivatives.
Properties
Molecular Formula |
C18H20FNO3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 2-[4-amino-2-(3-fluorophenyl)phenoxy]acetate |
InChI |
InChI=1S/C18H20FNO3/c1-18(2,3)23-17(21)11-22-16-8-7-14(20)10-15(16)12-5-4-6-13(19)9-12/h4-10H,11,20H2,1-3H3 |
InChI Key |
LWUGEENBCUITKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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